molecular formula C10H18Pt B086735 Dimethyl(1,5-cyclooctadiene)platinum(II) CAS No. 12266-92-1

Dimethyl(1,5-cyclooctadiene)platinum(II)

Cat. No. B086735
CAS RN: 12266-92-1
M. Wt: 333.3 g/mol
InChI Key: AYLJSSIIYOOUOG-PHFPKPIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis Pathways : The synthesis of Dimethyl(1,5-cyclooctadiene)platinum(II) involves the use of platinum acetylacetonate, 1,5-cyclooctadiene, and trimethylaluminium, achieving a high yield of the compound (Wen & Bönnemann, 2005).

Molecular Structure Analysis

  • X-Ray Crystallography Studies : Crystallographic studies of related platinum complexes reveal detailed insights into their molecular structures, often showing square planar geometry around the platinum center (Ferguson et al., 1992), (Thomson et al., 2005).

Chemical Reactions and Properties

  • Photochemical Reactivity : The photochemical properties of 1,5-cyclooctadiene platinum complexes are wavelength-dependent, with reaction rates correlating with the donor strength of substituents (Klein et al., 2001).

Physical Properties Analysis

  • Crystallographic Characteristics : Crystal structure analyses provide insights into the physical properties of platinum complexes, often highlighting the square planar geometry and coordination details (McCrindle et al., 1990).

Chemical Properties Analysis

  • Reactivity with Various Substituents : The compound exhibits varied reactivity when interacting with different substituents, influenced by steric and electronic factors, which can lead to the formation of diverse platinum complexes (Klein et al., 1999).

Scientific Research Applications

  • Synthesis and Characterization : A novel one-pot synthesis method for dimethyl(1,5-cyclooctadiene)platinum(II) was developed, demonstrating a 92% yield and fully characterized by NMR, mass spectrometry, and other techniques (Wen & Bönnemann, 2005).

  • Reaction and Crystal Structure Analysis : The compound participates in reactions forming products like bischloro(dimethoxyphosphonyl)methylplatinum(II), with its crystal structure indicating spontaneous resolution upon crystallization (Ferguson et al., 1992).

  • Adsorption Studies : Research on the adsorption of dimethyl(1,5-cyclooctadiene)platinum on porous supports in supercritical carbon dioxide revealed the influence of concentration, temperature, and support material on adsorption (Aschenbrenner et al., 2008).

  • Electronic Spectra and Photoreactivity : The spectroscopic and photochemical properties of 1,5-cyclooctadiene platinum complexes were examined, showing wavelength-dependent photoreactivity and different reaction pathways depending on substituents (Klein et al., 2001).

  • Electrodeposition Applications : Dimethyl(1,5-cyclooctadiene)platinum was used as a precursor in the electrodeposition of platinum from a carbon dioxide-based supercritical electrolyte, forming densely packed platinum nanoparticles (Ursov et al., 2019).

  • Synthesis of Alkyl- and Aryl(2,2′-bipyridine) Platinum(II) Complexes : This study involved displacing the diene ligand in cyclooctadiene complexes with 2,2′-bipyridine, providing insights into metal-ligand charge transfer bands (Chaudhury & Puddephatt, 1975).

Safety And Hazards

It is recommended to avoid breathing dust, vapor, mist, or gas of Dimethyl(1,5-cyclooctadiene)platinum(II). Contact with eyes, skin, and clothing should be avoided. The container should be kept tightly closed. Ingestion and inhalation should be avoided. Use with adequate ventilation. Clothing should be washed before reuse .

Future Directions

Dimethyl(1,5-cyclooctadiene)platinum(II) is often used as a precursor in the synthesis of platinum catalysts, which have a wide range of applications in different organic reactions . This suggests that future research could focus on exploring new organic reactions that can be catalyzed by platinum catalysts synthesized from Dimethyl(1,5-cyclooctadiene)platinum(II).

Relevant Papers Several papers have been published on Dimethyl(1,5-cyclooctadiene)platinum(II). For instance, a paper published in 1996 discusses the synthesis of Dimethyl(1,5-cyclooctadiene)platinum(II) . Another paper discusses the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate . These papers provide valuable insights into the synthesis and reactions of Dimethyl(1,5-cyclooctadiene)platinum(II).

properties

IUPAC Name

carbanide;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2/b2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLJSSIIYOOUOG-PHFPKPIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C1/C=C\CC/C=C\C1.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS] Insoluble in water; [Acros Organics MSDS]
Record name Dimethyl(1,5-cyclooctadiene)platinum(II)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Dimethyl(1,5-cyclooctadiene)platinum(II)

CAS RN

12266-92-1
Record name (1,5-Cyclooctadiene)dimethylplatinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl(1,5-cyclooctadiene)platinum(II)
Reactant of Route 2
Dimethyl(1,5-cyclooctadiene)platinum(II)
Reactant of Route 3
Dimethyl(1,5-cyclooctadiene)platinum(II)
Reactant of Route 4
Dimethyl(1,5-cyclooctadiene)platinum(II)
Reactant of Route 5
Dimethyl(1,5-cyclooctadiene)platinum(II)
Reactant of Route 6
Dimethyl(1,5-cyclooctadiene)platinum(II)

Citations

For This Compound
139
Citations
H Kunkely, A Vogler - Journal of organometallic chemistry, 1998 - Elsevier
The electronic spectrum of Pt II (COD)(CH 3 ) 2 (COD=1,5-cyclooctadiene) in CH 3 CN shows two long-wavelength absorptions at λ max =352 nm (ε=150) and 318 nm (790) which are …
Number of citations: 13 www.sciencedirect.com
H Liu, CR Brewer, AV Walker… - Organometallics, 2020 - ACS Publications
Quantum yields for disappearance of (COD)PtMe 2 (1a) and (COD)PtMeCl (1b) were determined at 334 nm in C 6 D 6 solvent. Chain reactions initiated by formation of a methyl radical …
Number of citations: 2 pubs.acs.org
W Partenheimer - 1968 - search.proquest.com
The following data, except where noted otherwise, was obtained on a Varian model A-60 spectrometer equipped with a variable temperature probe. The chemical shifts are reported in …
Number of citations: 2 search.proquest.com
S Komiya, M Ikuine, N Komine, M Hirano - Chemistry letters, 2002 - journal.csj.jp
Ligand displacement reactions of PtR 2 (cod) with water soluble tertiary phosphines such as 1,2-bis{di(hydroxymethyl)-phosphino}ethane (DHMPE) or tris(hydroxymethyl)phosphine (…
Number of citations: 8 www.journal.csj.jp
Y Zhang, D Kang, C Saquing, M Aindow… - Industrial & …, 2005 - ACS Publications
Supported nanoparticles of platinum on a wide variety of substrates, including carbon aerogel, carbon black, silica aerogel, silica, γ-alumina, and Nafion 112 film, were synthesized via a …
Number of citations: 143 pubs.acs.org
F Wen, H Bönnemann - Applied organometallic chemistry, 2005 - Wiley Online Library
A novel one‐pot synthesis of dimethyl(1,5‐cyclooctadiene)platinum(II), ie [(COD)Pt(CH 3 ) 2 ] (complex 1), was developed in 92% yield using platinum acetylacetonate, 1,5‐…
Number of citations: 23 onlinelibrary.wiley.com
J Garcia, HT Gomes, P Serp, P Kalck, JL Figueiredo… - Catalysis Today, 2005 - Elsevier
Multi-walled carbon nanotubes (MWNT) activated by nitric acid oxidation were used to prepare supported platinum (1% Pt) catalysts by the excess solution impregnation method. Three …
Number of citations: 114 www.sciencedirect.com
P Lara, MJ Casanove, P Lecante, PF Fazzini… - Journal of Materials …, 2012 - pubs.rsc.org
Core–shell small RuPt nanoparticles stabilized by a polymer (polyvinylpyrrolidone, PVP) have been prepared by co-decomposition of [Ru(COD)(COT)] [(1,5-cyclooctadiene)(1,3,5-…
Number of citations: 39 pubs.rsc.org
B Butschkea, M Schlangena, H Schwarza, D Schröderb - academia.edu
Electrospray ionization of solutions of dimethyl (1, 5-cyclooctadiene) platinum (II) in methanol with traces of nitrogen-containing ligands L provides gaseous complexes of the type [(CH3…
Number of citations: 0 www.academia.edu
P Lara, T Ayvalı, MJ Casanove, P Lecante… - Dalton …, 2013 - pubs.rsc.org
Diphenylphosphinobutane (dppb) stabilized bimetallic RuPt nanoparticles were prepared by co-decomposition of [Ru(COD)(COT)] [(1,5-cyclooctadiene)(1,3,5-cyclooctatriene)ruthenium…
Number of citations: 31 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.